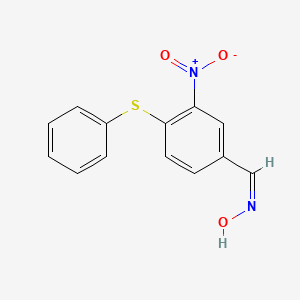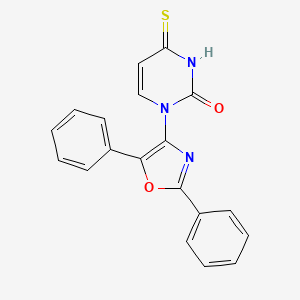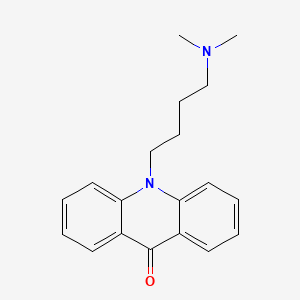
10-(4-(Dimethylamino)butyl)acridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(4-(Dimethylamino)butyl)acridin-9(10H)-one is a synthetic organic compound belonging to the acridine family Acridines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-(Dimethylamino)butyl)acridin-9(10H)-one typically involves the reaction of acridone with 4-(dimethylamino)butyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
10-(4-(Dimethylamino)butyl)acridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acridine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted acridines.
Aplicaciones Científicas De Investigación
10-(4-(Dimethylamino)butyl)acridin-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized as a corrosion inhibitor for metals, particularly in acidic environments.
Mecanismo De Acción
The compound exerts its effects primarily through intercalation into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The molecular targets include topoisomerase enzymes, which are crucial for DNA unwinding and replication. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
9-Carboxyacridine: Known for its corrosion inhibition properties.
9-Methylacridine: Used in various chemical syntheses.
9-Aminoacridine: Investigated for its antimicrobial properties.
Uniqueness
10-(4-(Dimethylamino)butyl)acridin-9(10H)-one stands out due to its specific structural modification, which enhances its ability to intercalate into DNA and its potential applications in medicinal chemistry. Its dimethylamino group provides additional sites for chemical modification, making it a versatile compound for further research and development.
Propiedades
Fórmula molecular |
C19H22N2O |
|---|---|
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
10-[4-(dimethylamino)butyl]acridin-9-one |
InChI |
InChI=1S/C19H22N2O/c1-20(2)13-7-8-14-21-17-11-5-3-9-15(17)19(22)16-10-4-6-12-18(16)21/h3-6,9-12H,7-8,13-14H2,1-2H3 |
Clave InChI |
BOBLGPNSQYBMLG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![16-Dioxooxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2](/img/structure/B14111394.png)
![N-[3-(2-amino-1H-imidazol-5-yl)propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B14111398.png)


![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14111411.png)
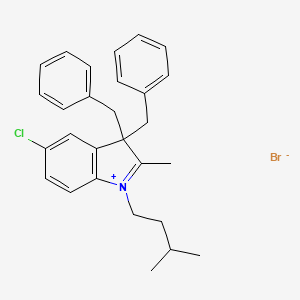
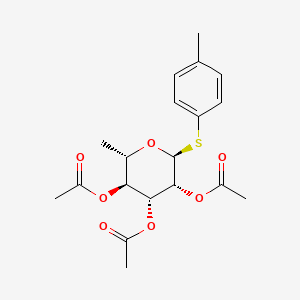
![1-(3-Bromophenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111432.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B14111434.png)
